molecular formula C15H17O2P B389038 2-(Diphenylphosphoryl)-2-propanol

2-(Diphenylphosphoryl)-2-propanol

Cat. No. B389038
M. Wt: 260.27g/mol
InChI Key: ISZZFJZJJHPFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613848B1

Procedure details

To a one liter four-inlet flask equipped with a temperature controller, a reflux condenser, a nitrogen feed and a mechanical stirrer, 1 mole (202 g) diphenyl phosphine oxide (DPPO) and 500 ml THF were added. The mixture was heated to 70° C. and then stirred. The stirring was continued until DPPO was dissolved completely. To this solution was added slowly 1.0 mole (58 g) acetone within two hours, and the temperature thereof was maintained at 70° C. for six hours after the addition of acetone was completed. The mixture was then cooled to room temperature to obtain solid, which was then filtered, and purified with THF to yield 2-(diphenyl phosphoryl) propan-2-ol [DPPP]. Yield, 96%; m.p. 96-98° C. Anal. Calcd. for C15H17PO2: C, 69.23; H, 6.53; O, 12.31; P, 11.93. Found: C, 69.11; H, 6.63; O, 12.18; P, 12.08. EIMS, m/z: 260 (96. M+).
Quantity
202 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([PH:7](=[O:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1COCC1.[CH3:20][C:21]([CH3:23])=[O:22]>>[C:1]1([P:7]([C:21]([OH:22])([CH3:23])[CH3:20])([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:14])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
202 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)=O
Name
Quantity
500 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
58 g
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a one liter four-inlet flask equipped with a temperature controller, a reflux condenser
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved completely
TEMPERATURE
Type
TEMPERATURE
Details
the temperature thereof was maintained at 70° C. for six hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to obtain solid, which
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
purified with THF

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.